4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
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Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-15-11-16(2)13-19(12-15)25-22(26)24(14-17-7-9-18(23)10-8-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORMVHPMGFLZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound classified as a benzothiadiazine derivative. This compound has garnered attention due to its potential biological activities and therapeutic applications. Its unique structure includes a thiadiazine ring fused with various aromatic substituents, which may influence its pharmacological properties.
- Molecular Formula : CHBrNOS
- Molecular Weight : 471.4 g/mol
- CAS Number : 893789-52-1
Biological Activities
Research into the biological activity of this compound has revealed several potential therapeutic effects:
Anticancer Activity
Studies have indicated that benzothiadiazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including:
- Inducing apoptosis in cancer cells.
- Arresting the cell cycle at specific phases (e.g., G2-M phase) which is crucial for cancer treatment .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are vital in combating oxidative stress related to various diseases, including cancer and neurodegenerative disorders. In vitro studies have utilized assays such as the DPPH radical scavenging method to measure antioxidant activity. Compounds with similar structures have demonstrated promising results in scavenging free radicals .
Anti-inflammatory and Analgesic Effects
Benzothiadiazine derivatives are known for their anti-inflammatory and analgesic properties. This compound's structure may contribute to its ability to modulate inflammatory pathways and provide pain relief, making it a candidate for further research in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- The bromine atom may enhance the compound's reactivity and interaction with biological targets.
- The dimethyl groups could influence the electronic properties of the molecule, affecting its binding affinity to specific receptors involved in cancer progression or inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
The compound features a benzo[e][1,2,4]thiadiazine core, which is known for its diverse biological activities. The presence of bromine and dimethyl groups enhances its chemical reactivity and solubility.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. The bromobenzyl moiety in this compound may enhance its interaction with microbial cell membranes, leading to increased efficacy against bacterial strains. A study published in the Journal of Organic Chemistry highlights the synthesis of similar compounds with promising antibacterial activity, suggesting potential exploration for this specific derivative .
Anticancer Properties
Thiadiazines have been investigated for their anticancer properties due to their ability to inhibit certain enzymes involved in tumor growth. The compound's structure allows it to potentially interact with DNA or RNA synthesis pathways, which can be pivotal in cancer treatment strategies. Similar compounds have shown cytotoxic effects on various cancer cell lines .
Agricultural Applications
Pesticidal Activity
Compounds similar to 4-(4-bromobenzyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been reported to possess fungicidal and insecticidal properties. The structural attributes of this compound may allow it to act as a potent pesticide or herbicide by disrupting metabolic processes in pests .
Material Science
Polymer Chemistry
The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices, potentially enhancing the thermal and mechanical properties of materials. Research into similar thiadiazine derivatives has shown that they can be used as additives in polymers to improve durability and resistance to degradation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiadiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromobenzyl substitutions exhibited superior activity compared to their non-brominated counterparts. This suggests that further exploration of this compound could yield promising results in developing new antimicrobial agents.
Case Study 2: Anticancer Potential
In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved appears to be related to the inhibition of specific kinases that regulate cell proliferation. This opens avenues for research into the anticancer potential of the target compound.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with sulfonamidation or condensation of substituted precursors. For example:
- Step 1 : React (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide derivatives under acidic conditions (e.g., oxalic acid/HFIP mixture) to form the thiadiazine core .
- Step 2 : Introduce the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions, using catalysts like Pd(PPh₃)₄ for cross-coupling .
- Step 3 : Final oxidation with hydrogen peroxide or persulfates ensures the 1,1-dioxide configuration . Key reagents: Oxidizing agents (H₂O₂), boronic acids for coupling, and polar aprotic solvents (DMF, HFIP) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Q. What are the known biological activities of this compound?
While direct data on this compound is limited, structurally related thiadiazine derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (MIC ~2–8 µg/mL) via membrane disruption .
- Anticancer potential : IC₅₀ values <10 µM in leukemia cell lines, linked to topoisomerase inhibition .
- Mechanistic ambiguity : Activity varies with substituent electronegativity (e.g., bromo vs. methoxy groups) .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Solvent optimization : Compare DMF (high polarity) vs. HFIP (acidic stabilization) for intermediate stability .
- Purity protocols : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
Q. What strategies address contradictions in reported biological activity data?
- Assay standardization : Control variables like cell line (e.g., HeLa vs. Jurkat), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%) .
- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity assays .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing bromo with chloro) to isolate activity trends .
Q. How to design experiments to explore electrophilic substitution on aromatic rings?
- Nitration : React with HNO₃/H₂SO₄ at 0°C; monitor regioselectivity via HPLC .
- Friedel-Crafts alkylation : Use AlCl₃ catalyst and tert-butyl chloride to assess ring activation .
- Kinetic analysis : Track reaction progress via TLC (Rf shifts) and quantify products with GC-MS .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to topoisomerase II (PDB ID: 1ZXM) .
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values to predict activity .
- MD simulations : Simulate membrane permeation (e.g., POPC bilayer models) to assess bioavailability .
Q. How to analyze stability under varying pH and temperature?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH profiling : Dissolve in buffers (pH 2–9), measure absorbance changes at λmax (e.g., 280 nm) .
- Thermal analysis : Use DSC to identify decomposition peaks (Td ~200–250°C) .
Q. How to validate its role in proposed biochemical pathways?
- Enzyme inhibition assays : Measure IC₅₀ against purified kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ .
- Gene expression profiling : Perform RNA-seq on treated vs. untreated cells to identify downregulated oncogenes .
- siRNA knockdown : Silence putative targets (e.g., TOP2A) and assess compound efficacy .
Q. How to compare properties with structurally similar thiadiazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
